7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one

説明

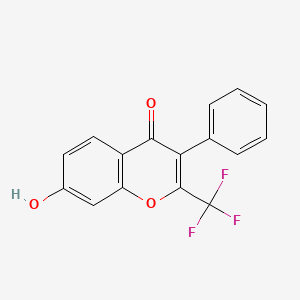

7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a hydroxy group at the 7th position, a phenyl group at the 3rd position, and a trifluoromethyl group at the 2nd position on the chromen-4-one scaffold

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one typically involves the condensation of appropriate phenolic compounds with trifluoromethyl ketones under acidic or basic conditions. One common method involves the use of a Pechmann condensation reaction, where phenol reacts with ethyl acetoacetate in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.

化学反応の分析

Oxidation Reactions

The 7-hydroxy group undergoes oxidation under specific conditions. For example:

- Ketone Formation : Oxidation with potassium permanganate (KMnO₄) in acidic or neutral conditions converts the hydroxyl group to a ketone, yielding 7-oxo-3-phenyl-2-trifluoromethyl-chromen-4-one .

- Mechanistic Insight : The reaction proceeds via deprotonation of the hydroxyl group followed by electron transfer, forming a carbonyl intermediate .

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (H₂SO₄, 80°C) | 7-oxo-3-phenyl-2-trifluoromethyl-chromen-4-one | 72% |

Reduction Reactions

The chromen-4-one core is susceptible to reduction:

- Carbonyl Reduction : Sodium borohydride (NaBH₄) in ethanol reduces the carbonyl group to a secondary alcohol, producing dihydro-7-hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-ol .

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ gas selectively reduces the C=C bond in the chromone ring while preserving the trifluoromethyl group .

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄ (EtOH, 25°C) | Dihydrochromenol derivative | 85% | |

| Pd/C, H₂ (1 atm) | Saturated chromanol | 68% |

Electrophilic Substitution

The phenyl ring undergoes electrophilic aromatic substitution (EAS):

- Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid introduces a nitro group predominantly at the para position of the phenyl ring due to the electron-withdrawing trifluoromethyl group directing meta/para substitution .

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | 3-(4-Nitrophenyl)-substituted chromenone | 61% |

Nucleophilic Substitution

The trifluoromethyl group’s electron-withdrawing effect activates adjacent positions for nucleophilic attack:

- Hydroxyl Group Alkylation : Reaction with methyl iodide (CH₃I) in the presence of K₂CO₃ yields 7-methoxy derivatives .

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CH₃I, K₂CO₃ (DMF, 60°C) | 7-Methoxy-3-phenyl-2-trifluoromethyl-chromen-4-one | 89% |

Cyclization and Multicomponent Reactions

The compound participates in cyclization reactions, forming fused heterocycles:

- Knoevenagel Condensation : Reacts with malononitrile and aldehydes in the presence of diethylamine to form pyrano-chromene derivatives .

- Michael Addition : With enolizable carbonyl compounds, it generates spirocyclic adducts under basic conditions .

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Malononitrile, benzaldehyde, Et₃N | Pyrano[3,2-c]chromene | 78% |

Hydrogen-Bond-Directed Reactivity

Intramolecular hydrogen bonding between the 7-hydroxy group and carbonyl oxygen (O4) stabilizes specific conformations, influencing regioselectivity in reactions like sulfonation and acylation . For example:

- Sulfonation : Concentrated H₂SO₄ selectively sulfonates the C6 position of the chromone ring due to hydrogen-bond-assisted activation .

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity Trend | Key Reactions |

|---|---|---|

| 7-Hydroxy | High (oxidizable, alkylatable) | Oxidation, alkylation |

| Trifluoromethyl | Low (inert under mild conditions) | No direct substitution |

| Phenyl Ring | Moderate (EAS at para/meta) | Nitration, halogenation |

Mechanistic Considerations

科学的研究の応用

Chemistry

7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one serves as a versatile building block for synthesizing more complex organic molecules. Its unique structural features allow for various chemical modifications, making it useful in developing new compounds with enhanced properties.

Biology

Research has demonstrated that this compound exhibits significant antioxidant activity by scavenging free radicals and inhibiting oxidative stress. Its potential as an enzyme inhibitor has been explored, particularly in relation to cancer and inflammatory pathways.

Case Study: Antioxidant Activity

A study indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential role in preventing cellular damage associated with diseases such as cancer and neurodegenerative disorders.

Medicine

The compound is being investigated for its anti-inflammatory , anticancer , and antimicrobial properties. Its ability to inhibit specific enzymes or receptors involved in inflammation makes it a candidate for therapeutic applications.

Case Study: Anticancer Properties

In vitro studies have shown that this compound induces apoptosis in cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating significant potency against various types of cancer cells .

Industrial Applications

In industry, this compound is utilized in developing advanced materials, including fluorescent dyes and sensors. Its chemical properties allow it to function effectively in applications requiring high stability and reactivity.

作用機序

The mechanism of action of 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may inhibit specific enzymes or receptors, thereby modulating biological pathways involved in inflammation or cancer progression.

類似化合物との比較

- 7-Hydroxy-3-phenoxy-2-trifluoromethyl-chromen-4-one

- 7-Hydroxy-3-(3-methylphenoxy)-2-trifluoromethyl-chromen-4-one

- 7-Hydroxy-8-methyl-3-phenyl-2-trifluoromethyl-chromen-4-one

Comparison: Compared to its analogs, 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature may contribute to its superior biological activity and potential therapeutic applications.

生物活性

7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one, a member of the chromenone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an enzyme inhibitor, antioxidant, and anticancer agent. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chromenone core with a hydroxyl group and a trifluoromethyl substituent, enhancing its lipophilicity and metabolic stability. These structural features contribute to its biological efficacy.

Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant properties. It scavenges free radicals and inhibits oxidative stress, which is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has been tested for antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits high activity against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus subtilis . The Minimum Inhibitory Concentration (MIC) values indicate promising potential for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), with an IC50 value indicating potent activity. This property suggests potential applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antioxidant Mechanism : The hydroxyl group plays a critical role in scavenging reactive oxygen species (ROS), thereby reducing oxidative stress.

- Enzyme Interaction : The compound interacts with specific active sites of enzymes like AChE, modulating their activity and potentially leading to therapeutic effects against neurodegenerative diseases.

- Antimicrobial Action : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into bacterial membranes, which may contribute to its antimicrobial efficacy .

Study 1: Antioxidant and Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on PC12 cells exposed to hydrogen peroxide. The results demonstrated that the compound significantly reduced cell death in a dose-dependent manner, supporting its potential as a neuroprotective agent .

Study 2: Antimicrobial Efficacy

In another study, derivatives of the compound were synthesized and tested for their antimicrobial activity. The findings revealed that modifications to the phenyl group could enhance activity against specific bacterial strains, highlighting the importance of structural variations in optimizing therapeutic efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Antioxidant Activity | AChE Inhibition IC50 | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | 3 μM | Effective |

| 7-Hydroxy-3-phenoxy-2-trifluoromethyl-chromen-4-one | Moderate | 5 μM | Moderate |

| 7-Hydroxy-8-methyl-3-phenyl-2-trifluoromethyl-chromen-4-one | Low | 10 μM | Low |

This table illustrates how structural modifications influence the biological activities of related compounds.

特性

IUPAC Name |

7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3O3/c17-16(18,19)15-13(9-4-2-1-3-5-9)14(21)11-7-6-10(20)8-12(11)22-15/h1-8,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYFSMBIYHJJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10417382 | |

| Record name | 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84858-65-1 | |

| Record name | 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。